molecular formula C13H24N2O2 B2466613 tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate CAS No. 2167289-18-9

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate

Cat. No.: B2466613
CAS No.: 2167289-18-9
M. Wt: 240.347
InChI Key: FABAUHBYEZTXPP-UHFFFAOYSA-N
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Description

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate is a versatile spirocyclic building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a carbamate-protected amine, a common motif for the Boc (tert-butoxycarbonyl) protecting group, which is crucial in multi-step organic synthesis . Spirocyclic scaffolds like the 6-azaspiro[3.4]octane core are highly valued in pharmaceutical research for their three-dimensional structure, which can improve physicochemical properties and selectivity when designing novel bioactive molecules . This chemical is intended for use as a key intermediate in the synthesis of more complex structures, such as active pharmaceutical ingredients (APIs) and other life science materials . As a specialized scaffold, it aids researchers in exploring new chemical space and developing potential therapeutics. The product is supplied as a high-quality solid, and it is essential to store it in a sealed container under refrigeration to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-13(5-4-6-13)7-8-14-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABAUHBYEZTXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2(CCC2)CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate can be compared with other spirocyclic compounds such as:

    tert-Butyl ((6-azaspiro[3.4]octan-8-yl)methyl)carbamate: This compound has a similar structure but differs in the position of the spirocyclic ring.

    tert-Butyl ((6-azaspiro[3.4]octan-2-yl)methyl)carbamate: Another similar compound with variations in the spirocyclic ring position.

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

Overview

tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate is a chemical compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Structure and Composition

  • IUPAC Name : tert-butyl N-(6-azaspiro[3.4]octan-5-ylmethyl)carbamate
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 2167289-18-9

Synthesis

The synthesis of this compound typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding capabilities, potentially modulating the activity of enzymes or receptors involved in various biological pathways.

Biological Studies and Applications

Neuroprotective Activity

A study focusing on the neuroprotective effects of spirocyclic compounds found that they could significantly reduce neuronal cell death induced by amyloid beta aggregates through modulation of inflammatory pathways . Although not directly involving this compound, these findings suggest a promising avenue for future research on this compound's protective capabilities.

Enzyme Inhibition

Research on related compounds has shown that they can inhibit AChE and β-secretase effectively, indicating that this compound may exhibit similar properties. Such inhibition is vital for developing treatments for Alzheimer’s disease, where reducing amyloid plaque formation is crucial.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructureBiological Activity
tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamateSimilar spirocyclic structurePotential AChE inhibitor
tert-butyl N-(6-azaspiro[3.4]octan-2-yl)carbamateVariations in ring positionStudied for neuroprotective effects

Q & A

Q. What safety protocols are critical when handling this compound in non-specialized labs?

  • PPE : Gloves, goggles, and lab coats mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

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